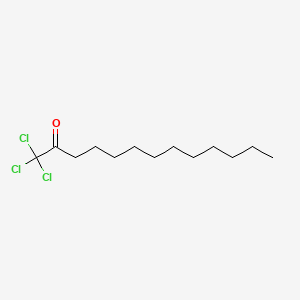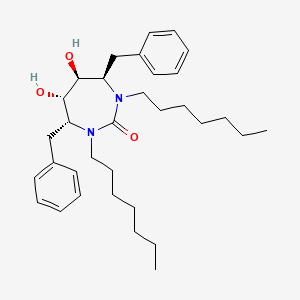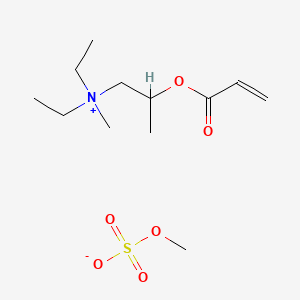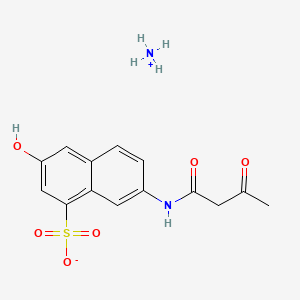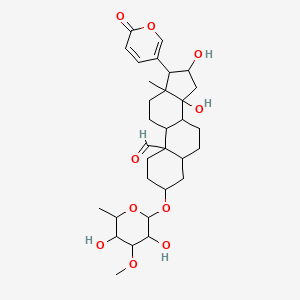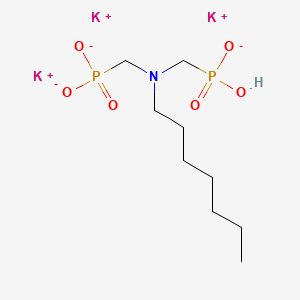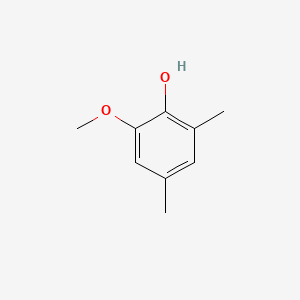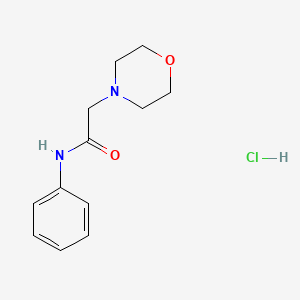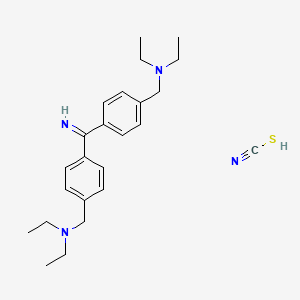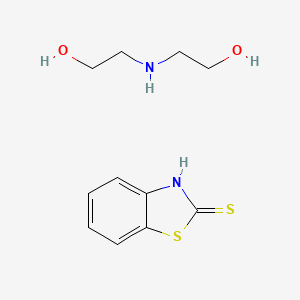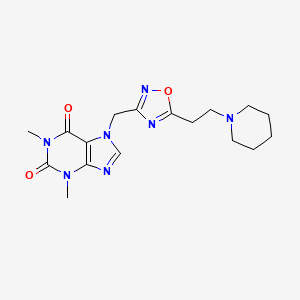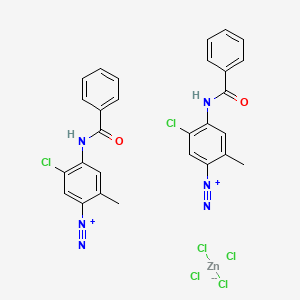
4-benzamido-5-chloro-2-methylbenzenediazonium;tetrachlorozinc(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzamido-5-chloro-2-methylbenzenediazonium;tetrachlorozinc(2-) is a complex organic compound with the molecular formula C14H11Cl2N3O · 1/2ZnCl2. This compound is known for its unique diazonium group, which makes it highly reactive and useful in various chemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzamido-5-chloro-2-methylbenzenediazonium;tetrachlorozinc(2-) typically involves the diazotization of 4-amino-5-chloro-2-methylbenzoic acid followed by coupling with benzoyl chloride. The reaction is carried out in an acidic medium, usually with hydrochloric acid, at low temperatures to stabilize the diazonium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of temperature and pH to ensure the stability of the diazonium salt. The final product is often isolated as a solid hemi (zinc chloride) salt .
Analyse Chemischer Reaktionen
Types of Reactions
4-Benzamido-5-chloro-2-methylbenzenediazonium;tetrachlorozinc(2-) undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and amines.
Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium halides, sodium hydroxide, and primary amines. These reactions are typically carried out in aqueous or alcoholic solutions at low temperatures.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base such as sodium acetate.
Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are used under acidic conditions.
Major Products Formed
Substitution Reactions: Products include halogenated, hydroxylated, or aminated derivatives.
Coupling Reactions: Azo compounds are the major products.
Reduction Reactions: The primary amine derivative is formed.
Wissenschaftliche Forschungsanwendungen
4-Benzamido-5-chloro-2-methylbenzenediazonium;tetrachlorozinc(2-) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of azo dyes.
Biology: Employed in the labeling of biomolecules due to its reactive diazonium group.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Wirkmechanismus
The mechanism of action of 4-benzamido-5-chloro-2-methylbenzenediazonium;tetrachlorozinc(2-) primarily involves its diazonium group. This group can undergo electrophilic substitution reactions, making it highly reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific reaction and application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4-benzamido-5-methylbenzenediazonium chloride: Similar structure but with a different substituent on the benzene ring.
2-Methoxy-4-morpholinobenzenediazonium chloride: Contains a methoxy group and a morpholine ring, making it structurally different but functionally similar.
1,9-Dimethyl-Methylene Blue zinc chloride double salt: Another diazonium compound with different substituents and applications.
Uniqueness
4-Benzamido-5-chloro-2-methylbenzenediazonium;tetrachlorozinc(2-) is unique due to its specific combination of substituents, which confer distinct reactivity and applications. Its ability to form stable diazonium salts with zinc chloride makes it particularly useful in various chemical processes .
Eigenschaften
CAS-Nummer |
94276-93-4 |
|---|---|
Molekularformel |
C28H22Cl6N6O2Zn |
Molekulargewicht |
752.6 g/mol |
IUPAC-Name |
4-benzamido-5-chloro-2-methylbenzenediazonium;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C14H10ClN3O.4ClH.Zn/c2*1-9-7-13(11(15)8-12(9)18-16)17-14(19)10-5-3-2-4-6-10;;;;;/h2*2-8H,1H3;4*1H;/q;;;;;;+2/p-2 |
InChI-Schlüssel |
XFYAHHOQUQYNFU-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CC(=C(C=C1[N+]#N)Cl)NC(=O)C2=CC=CC=C2.CC1=CC(=C(C=C1[N+]#N)Cl)NC(=O)C2=CC=CC=C2.Cl[Zn-2](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


